Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate
Description
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a tetrahydrothienopyridine derivative characterized by a fused thieno[2,3-c]pyridine core with an ethyl substituent at the 6-position and a methyl ester at the 3-carboxylate position. This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, including antiviral and anti-inflammatory activities. Its synthesis typically involves the Gewald reaction, a multicomponent process used to generate substituted aminothiophenes and their fused derivatives .
Properties
IUPAC Name |
methyl 2-amino-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-3-13-5-4-7-8(6-13)16-10(12)9(7)11(14)15-2/h3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZJROJNKFKBEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of thienopyridines exhibit significant antitumor properties. For example:
- In Vitro Studies : Research has shown that compounds similar to Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MDA-MB-468. These studies demonstrated a decrease in viable cell numbers and alterations in cell cycle phases (increased G0/G1 phase and decreased S phase) upon treatment with these compounds .
- In Ovo Models : The chick chorioallantoic membrane (CAM) model has been employed to evaluate the antitumor efficacy of these compounds in vivo. Notably, certain derivatives reduced tumor size significantly in this model .
Potential Therapeutic Applications
Given its biological activity profile, this compound may have several therapeutic applications:
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs differ primarily in substituents at the 6-position (e.g., methyl, benzyl, acetyl, sulfonyl) and the ester group (methyl vs. ethyl). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
*Predicted values based on structural analogs.
Pharmacological and Physicochemical Properties
Drug-Likeness and ADMET Profiles
- Methyl 6-ethyl derivative: Predicted to comply with Lipinski’s rule (molecular weight < 500, logP < 5, H-bond donors < 5, acceptors < 10), suggesting oral bioavailability. Its methyl ester group may enhance metabolic stability compared to ethyl esters .
- Ethyl 6-methyl analog (EAMT): Demonstrates excellent drug-likeness (logP = 2.484, polar surface area = 55.56 Ų) and binds to the Adenosine A1 receptor with a binding free energy of −114.56 kcal/mol .
- 6-Benzyl derivative : Higher molecular weight (316.42 Da) and logP (~3.2) may reduce solubility but improve membrane permeability. However, it carries acute oral toxicity risks (H302) .
Reactivity and Metal Complexation
- Methyl 2-amino-6-methyl derivatives form stable Schiff base complexes with Fe(II), Zn(II), and Pd(II), enhancing optical properties for optoelectronic applications .
- The ethyl 6-acetyl analog (CRCM5484-2) serves as a precursor for BET inhibitors, highlighting the role of acetyl groups in modulating protein interactions .
Biological Activity
Methyl 2-amino-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-C]pyridine-3-carboxylate (CAS Number: 452088-34-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
Chemical Formula: C₁₁H₁₆N₂O₂S
Molecular Weight: 240.33 g/mol
IUPAC Name: this compound
InChI Key: QDZJROJNKFKBEP-UHFFFAOYSA-N
The compound is characterized by a tetrahydrothieno-pyridine scaffold which is known to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A significant focus has been on its ability to inhibit cancer cell proliferation through various mechanisms:
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Inhibition of Tubulin Polymerization:
- The compound has shown to bind to the colchicine site on tubulin, leading to the inhibition of microtubule formation. This results in cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. In vitro studies reported IC₅₀ values ranging from 1.1 to 4.7 μM against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells .
- Selectivity for Cancer Cells:
The mechanisms underlying the anticancer effects of this compound can be summarized as follows:
- Induction of Apoptosis: The compound promotes apoptotic pathways in cancer cells in a dose-dependent manner.
- Cell Cycle Arrest: By inhibiting tubulin polymerization, it causes an accumulation of cells in the G2/M phase.
Research Findings
A review of the literature reveals various studies focused on the synthesis and biological evaluation of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
